N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide
Description
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C23H21ClFN3O2S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-5-(2-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H21ClFN3O2S/c24-17-14-15(8-9-19(17)28-12-4-1-5-13-28)26-23(31)27-22(29)21-11-10-20(30-21)16-6-2-3-7-18(16)25/h2-3,6-11,14H,1,4-5,12-13H2,(H2,26,27,29,31) |
InChI Key |
VENGHWQAQPIPAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)C4=CC=CC=C4F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide involves multiple steps, typically starting with the preparation of the core furan-2-carboxamide structure. The synthetic route may include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-fluorophenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the 3-chloro-4-(piperidin-1-yl)phenyl group: This is usually done through amide bond formation, often using carbamothioyl chloride as a reagent.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and are known for their pharmacological activities.
Indole derivatives: These compounds have a similar aromatic structure and are studied for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
